molecular formula C8H8ClNO2 B3276007 6-Amino-3-chloro-2-methylbenzoic acid CAS No. 63329-55-5

6-Amino-3-chloro-2-methylbenzoic acid

Cat. No.: B3276007
CAS No.: 63329-55-5
M. Wt: 185.61 g/mol
InChI Key: MGRLTKKKDVSFOK-UHFFFAOYSA-N
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Description

6-Amino-3-chloro-2-methylbenzoic acid: is an organic compound with the molecular formula C8H8ClNO2 . It is a derivative of benzoic acid, characterized by the presence of an amino group at the 6th position, a chlorine atom at the 3rd position, and a methyl group at the 2nd position on the benzene ring. This compound is commonly used as an intermediate in organic synthesis and pharmaceutical chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-3-chloro-2-methylbenzoic acid typically involves the chlorination of 2-Amino-3-methylbenzoic acid. The process can be carried out using N-chlorosuccinimide (NCS) in the presence of a solvent like dimethylformamide (DMF). The reaction is usually performed under heated conditions to ensure good regioselectivity, likely due to the strong electron-donating effect of the amino group, which directs the chlorination to the para position relative to the amino group .

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also involve purification steps such as recrystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions: 6-Amino-3-chloro-2-methylbenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted through reactions like Suzuki coupling, introducing aryl or alkyl groups.

    Diazotization: The amino group can be converted into a diazonium salt, which can further undergo substitution to introduce different functional groups.

    Esterification and Amidation: The carboxylic acid group can be esterified or converted into amides.

Common Reagents and Conditions:

    Suzuki Coupling: Palladium catalysts, bases like potassium carbonate, and aryl boronic acids.

    Diazotization: Sodium nitrite and hydrochloric acid.

    Esterification: Alcohols and acid catalysts like sulfuric acid.

Major Products:

    Substituted Benzoic Acids: Products with various aryl or alkyl groups.

    Diazonium Derivatives: Intermediates for further functionalization.

    Esters and Amides: Derivatives with ester or amide functional groups.

Scientific Research Applications

Chemistry: 6-Amino-3-chloro-2-methylbenzoic acid is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of substituted benzoic acids and other aromatic compounds.

Biology and Medicine: In pharmaceutical research, this compound is utilized in the synthesis of potential drug candidates. Its derivatives may exhibit biological activities, making it valuable in medicinal chemistry for the development of new therapeutic agents.

Industry: The compound is employed in the production of agrochemicals, dyes, and pigments. Its reactivity and functional groups make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 6-Amino-3-chloro-2-methylbenzoic acid depends on its specific application and the nature of its derivatives. In general, the presence of the amino, chloro, and methyl groups can influence the compound’s reactivity and interaction with biological targets. For instance, in medicinal chemistry, the compound or its derivatives may interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

  • 2-Amino-3-methylbenzoic acid
  • 2-Amino-5-chloro-3-methylbenzoic acid
  • 2-Amino-6-methylbenzoic acid
  • 4-Amino-2-methylbenzoic acid

Comparison: 6-Amino-3-chloro-2-methylbenzoic acid is unique due to the specific positions of its functional groups, which confer distinct reactivity and properties. For example, the presence of the chlorine atom at the 3rd position and the amino group at the 6th position can influence the compound’s electronic distribution and steric effects, making it different from other similar compounds like 2-Amino-3-methylbenzoic acid or 2-Amino-6-methylbenzoic acid .

Properties

IUPAC Name

6-amino-3-chloro-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-4-5(9)2-3-6(10)7(4)8(11)12/h2-3H,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGRLTKKKDVSFOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C(=O)O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20741564
Record name 6-Amino-3-chloro-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20741564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63329-55-5
Record name 6-Amino-3-chloro-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20741564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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